Lipophilicity Differentiation vs. 3-Position Regioisomer
The target compound exhibits a higher computed logP (XLogP3-AA = 2.3) compared to its 3-position regioisomer (1-Phenylpiperidin-3-yl)methanol (XLogP3-AA = 2.1) [1][2]. This ΔlogP of 0.2 indicates greater lipophilicity, which can translate into enhanced membrane permeability and altered pharmacokinetic profiles when used as a scaffold in lead optimization.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | (1-Phenylpiperidin-3-yl)methanol: XLogP3-AA = 2.1 |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | In silico prediction (PubChem XLogP3 algorithm); identical MW (191.27 g/mol) |
Why This Matters
A 0.2 logP difference can significantly affect solubility, passive permeability, and protein binding, making the 2-yl isomer preferable for CNS-targeted programs where higher logP is desired.
- [1] PubChem. (1-Phenylpiperidin-2-yl)methanol. CID 53690874. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53690874 View Source
- [2] PubChem. (1-Phenylpiperidin-3-yl)methanol. CID 22366853. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22366853 View Source
